(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid
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Overview
Description
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid is a compound with significant importance in various scientific fields It is a derivative of lysine, an essential amino acid, and features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid typically involves the protection of the amino group of lysine, followed by the introduction of the 4-carboxybutanamido group. This can be achieved through a series of steps including:
- Protection of the amino group using a suitable protecting group.
- Activation of the carboxylic acid group of 4-carboxybutanoic acid.
- Coupling of the activated 4-carboxybutanoic acid with the protected lysine.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of peptides and other biologically active compounds.
Biology
In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties and interactions.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific biochemical pathways, particularly those involving amino acid metabolism.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and other materials. Its functional groups allow for the formation of various polymeric structures with desirable properties.
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. This compound can influence various biochemical pathways, including those related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Lysine: As a derivative of lysine, (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid shares many structural features with this essential amino acid.
Ornithine: Another amino acid with a similar structure, ornithine, also plays a role in amino acid metabolism.
Arginine: Arginine, with its guanidino group, is another structurally related amino acid involved in various biochemical processes.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 4-carboxybutanamido group. This unique functional group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYDLRXVDLIHC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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